N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea

Description

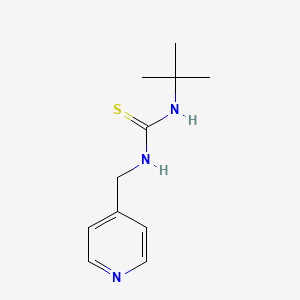

N-(tert-Butyl)-N'-(4-pyridinylmethyl)thiourea is a thiourea derivative characterized by a tert-butyl group attached to one nitrogen atom and a 4-pyridinylmethyl group on the adjacent nitrogen. Thioureas are versatile scaffolds in medicinal and coordination chemistry due to their hydrogen-bonding capabilities, metal-chelating properties, and biological activity .

Properties

IUPAC Name |

1-tert-butyl-3-(pyridin-4-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-11(2,3)14-10(15)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTLPDABOIZVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N’-(4-pyridinylmethyl)thiourea typically involves the reaction of tert-butylamine with 4-pyridinylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(tert-butyl)-N’-(4-pyridinylmethyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N’-(4-pyridinylmethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

Medicine: It can be explored for its potential therapeutic effects and mechanisms of action in various diseases.

Industry: The compound may find applications in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N’-(4-pyridinylmethyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s activity and selectivity. The pyridinylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on thiourea derivatives significantly influence their physical and chemical behavior. A comparative analysis is provided below:

Key Observations :

- Steric Effects : The tert-butyl group in the target compound increases steric hindrance, which may reduce crystal packing efficiency compared to planar aroyl groups (e.g., benzoyl). This could lower melting points relative to analogues like N-benzoyl derivatives (melting points >200°C) .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) in analogues like N-(4-nitrobenzoyl)-N'-(4'-cyanophenyl)thiourea enhance redox activity, as evidenced by cyclic voltammetry (CV) studies . The pyridinylmethyl group in the target compound may act as a weak electron donor, influencing its electrochemical behavior.

- Solubility : The 4-methoxybenzyl group in N-(4-methoxybenzyl)-N'-tert-butylthiourea improves aqueous solubility compared to the hydrophobic tert-butyl and pyridinylmethyl groups .

Coordination Chemistry and Metal Chelation

Thioureas often serve as ligands in metal complexes. For example:

- N-(2-Pyridyl)thioureas form copper(II) coordination compounds with [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium cations, where the pyridyl nitrogen participates in coordination . The target compound’s pyridinylmethyl group may similarly facilitate metal binding, though steric hindrance from the tert-butyl group could limit complex stability .

- Iron(III) complexes of tert-butyl-substituted thioureas exhibit distinct spectral properties, suggesting that bulky substituents alter the geometry and reactivity of metal centers .

Biological Activity

N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a thiourea functional group, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability, while the pyridinylmethyl group may facilitate interactions with biological targets.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The thiourea moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may interact with various receptors, altering their signaling pathways.

- Metal Ion Coordination : The compound's structure allows it to coordinate with metal ions, which can be crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. This compound has shown promise as an antimicrobial agent against various bacterial strains. A study reported that thiourea derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The following table summarizes the IC50 values observed in different studies:

These values indicate that the compound exhibits significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiourea derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| N,N'-Diethylthiourea | Diethylthiourea | Moderate anticancer activity |

| N,N'-Diphenylthiourea | Diphenylthiourea | Antimicrobial and anticancer effects |

| N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea | 3-Pyridinylthiourea | Similar anticancer properties |

The unique combination of the tert-butyl and pyridinylmethyl groups in this compound may enhance its stability and solubility compared to other derivatives.

Case Studies and Research Findings

- Anticancer Study : A recent study evaluated the effects of various thioureas on cancer cell lines, revealing that this compound significantly inhibited cell proliferation through apoptosis induction at low concentrations (IC50 < 20 µM) .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.